![molecular formula C10H14N2O2 B4432407 N-3-isoxazolylcyclohexanecarboxamide](/img/structure/B4432407.png)
N-3-isoxazolylcyclohexanecarboxamide
Overview
Description
N-3-isoxazolylcyclohexanecarboxamide, also known as PHCCC, is a potent positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders.
Mechanism of Action
N-3-isoxazolylcyclohexanecarboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce the release of glutamate, which is a neurotransmitter that is involved in various neurological disorders. This compound enhances the activity of mGluR4, leading to increased neuroprotection and reduced glutamate release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR4, leading to increased neuroprotection and reduced glutamate release. It has also been shown to improve motor function in animal models of Parkinson's disease and to reduce seizure activity in animal models of epilepsy. In addition, it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-3-isoxazolylcyclohexanecarboxamide has several advantages as a research tool. It is a potent and selective positive allosteric modulator of mGluR4, making it an ideal tool for studying the role of mGluR4 in various neurological disorders. However, there are also limitations to using this compound in lab experiments. It is a complex molecule to synthesize, and its effects may be difficult to interpret in complex biological systems.
Future Directions
There are many future directions for research on N-3-isoxazolylcyclohexanecarboxamide. One direction is to further investigate its potential therapeutic effects in various neurological disorders, including Parkinson's disease, epilepsy, and addiction. Another direction is to study the mechanism of action of this compound in more detail, including its effects on downstream signaling pathways. Additionally, there is a need to develop more potent and selective positive allosteric modulators of mGluR4, which could lead to the development of more effective therapeutic agents for neurological disorders.
Scientific Research Applications
N-3-isoxazolylcyclohexanecarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, epilepsy, and addiction. In preclinical studies, it has been shown to improve motor function in animal models of Parkinson's disease. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(8-4-2-1-3-5-8)11-9-6-7-14-12-9/h6-8H,1-5H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKKTRXLQBLFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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